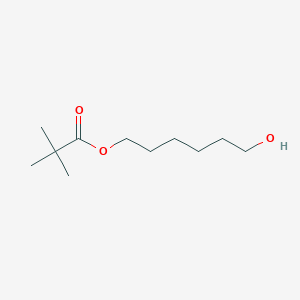
Propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester is an organic compound with the molecular formula C11H22O3 It is a derivative of propanoic acid, where the hydrogen atoms are replaced by a 6-hydroxyhexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 6-hydroxyhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to achieve higher conversion rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for ester reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, thioesters, or other substituted esters.
Applications De Recherche Scientifique
Propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester involves its interaction with various molecular targets and pathways. The ester linkage can be hydrolyzed by esterases, releasing the active 2,2-dimethylpropanoic acid and 6-hydroxyhexanol. These metabolites can then interact with cellular components, potentially modulating biological processes such as enzyme activity or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 2,2-dimethyl-, heptyl ester
- Propanoic acid, 2,2-dimethyl-, 2-ethylhexyl ester
- Propanoic acid, 2,2-dimethyl-, 2-hydroxyethyl ester
Uniqueness
Propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester is unique due to the presence of the 6-hydroxyhexyl group, which imparts distinct chemical and physical properties. This hydroxyl group can participate in additional hydrogen bonding and chemical reactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
166115-18-0 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
6-hydroxyhexyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H22O3/c1-11(2,3)10(13)14-9-7-5-4-6-8-12/h12H,4-9H2,1-3H3 |
Clé InChI |
WOKZHFRLPWBISO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


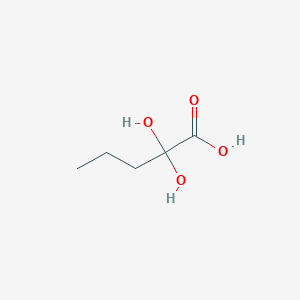

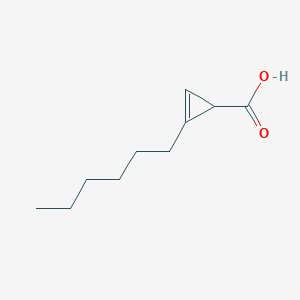

![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)
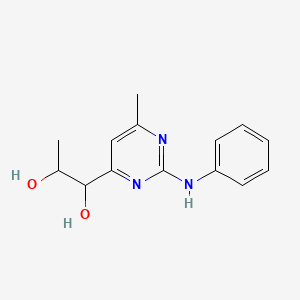
![2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine](/img/structure/B14258571.png)
![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)

![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide](/img/structure/B14258593.png)


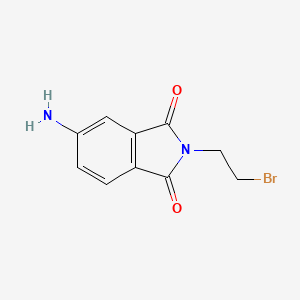
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
